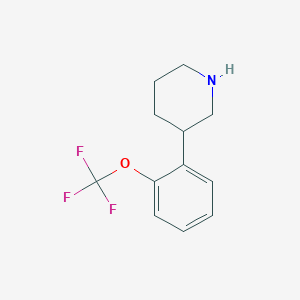

3-(2-(Trifluoromethoxy)phenyl)piperidine

Description

Structural Significance of Piperidine (B6355638) Scaffolds in Bioactive Molecules

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a prevalent structural motif in a vast array of bioactive molecules, including pharmaceuticals, alkaloids, and agrochemicals. encyclopedia.pubmdpi.comresearchgate.net Its widespread presence is attributed to its versatile pharmacophoric properties, synthetic accessibility, and its ability to confer desirable physicochemical characteristics to a molecule. researchgate.net

The piperidine scaffold is found in over twenty classes of pharmaceuticals, including those for cancer, Alzheimer's disease, and pain management. encyclopedia.pub Its structural flexibility and capacity to engage in various non-covalent interactions with biological targets make it a valuable component in the rational design of therapeutic agents. researchgate.net The introduction of a piperidine ring can improve a molecule's pharmacokinetic and pharmacodynamic properties. researchgate.net

Key features of the piperidine scaffold that contribute to its significance in bioactive molecules include:

Conformational Flexibility: The piperidine ring can adopt various conformations, such as chair and boat forms, allowing it to adapt to the specific geometry of a biological target's binding site. ebi.ac.uk This conformational adaptability can enhance binding affinity and selectivity.

Basic Nitrogen Atom: The nitrogen atom in the piperidine ring is typically basic, allowing it to form ionic interactions with acidic residues in biological targets like proteins and enzymes. This can be crucial for anchoring a molecule within a binding pocket.

Synthetic Tractability: The piperidine ring is a readily available and synthetically versatile scaffold, allowing for the straightforward introduction of various substituents to modulate its properties. mdpi.com

The significance of the piperidine ring is evident in numerous approved drugs. For instance, it is a core component of the analgesic fentanyl and the antipsychotic haloperidol. encyclopedia.pubnih.gov Natural products like piperine, the main pungent component of black pepper, also feature a piperidine moiety and exhibit a range of biological activities, including anti-inflammatory and anticancer properties. encyclopedia.pubacs.org The continued exploration of piperidine-containing compounds underscores their importance in the ongoing quest for new and improved therapeutic agents. mdpi.comijnrd.org

Strategic Utility of Trifluoromethoxy Functionality in Molecular Design

The trifluoromethoxy group (-OCF3) has emerged as a valuable functional group in medicinal chemistry for optimizing the properties of drug candidates. mdpi.combohrium.com Its unique electronic and steric characteristics offer several strategic advantages in molecular design, leading to improved pharmacokinetic and pharmacodynamic profiles. nih.gov

The strategic utility of the trifluoromethoxy group stems from its ability to modulate several key molecular properties:

Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group make it highly resistant to metabolic degradation. mdpi.com This increased metabolic stability can lead to a longer half-life and reduced drug dosage. researchgate.net

Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can enhance a molecule's ability to permeate biological membranes, including the blood-brain barrier. mdpi.comresearchgate.net This property is crucial for drugs targeting the central nervous system.

Binding Affinity: The strong electron-withdrawing nature of the trifluoromethoxy group can influence the electronic environment of a molecule, potentially leading to enhanced binding interactions with biological targets through mechanisms like hydrogen bonding and electrostatic interactions. mdpi.comresearchgate.net

The incorporation of a trifluoromethoxy group is a well-established strategy for improving the drug-like properties of a lead compound. hovione.com For example, it can be used to block sites of metabolism, thereby increasing the bioavailability of a drug. researchgate.net The trifluoromethoxy group's ability to enhance lipophilicity and metabolic stability has made it a popular choice in the design of new pharmaceuticals and agrochemicals. mdpi.combohrium.com

Overview of Academic Research Trajectories for Phenylpiperidine Derivatives Incorporating Trifluoromethoxy Moieties

The convergence of the phenylpiperidine scaffold and the trifluoromethoxy group has led to a focused area of research aimed at developing novel therapeutic agents. Phenylpiperidines, a class of compounds with a phenyl group directly attached to the piperidine ring, have a significant history in medicine, particularly in the development of analgesics like meperidine and fentanyl. nih.gov The introduction of a trifluoromethoxy group onto this privileged scaffold represents a strategic approach to modulate the pharmacological properties of these derivatives.

Academic research in this area has explored the synthesis and biological evaluation of various trifluoromethoxy-substituted phenylpiperidine derivatives. These studies often focus on understanding the structure-activity relationships (SAR) to optimize the therapeutic potential of these compounds. Key research trajectories include:

Central Nervous System (CNS) Agents: Given the ability of the trifluoromethoxy group to enhance blood-brain barrier penetration, a significant portion of research has focused on developing phenylpiperidine derivatives with potential applications in treating CNS disorders. This includes the exploration of their activity as analgesics, antipsychotics, and antidepressants.

Enzyme Inhibitors: The electron-withdrawing nature of the trifluoromethoxy group can influence the binding of phenylpiperidine derivatives to various enzymes. Researchers have investigated their potential as inhibitors of enzymes such as monoamine oxidase (MAO), which is a target for antidepressants. acs.org

Receptor Modulators: Phenylpiperidine derivatives can interact with a variety of receptors in the body. The incorporation of a trifluoromethoxy group can alter the binding affinity and selectivity of these compounds for specific receptors, such as opioid or dopamine (B1211576) receptors.

The synthesis of these compounds often involves multi-step reaction sequences, and a key challenge lies in the regioselective introduction of the trifluoromethoxy group onto the phenyl ring. hovione.com Researchers continue to develop new and efficient synthetic methodologies to access a wider range of these derivatives for biological evaluation. nih.gov The ongoing investigation of trifluoromethoxy-substituted phenylpiperidine derivatives holds promise for the discovery of new and improved drugs with enhanced efficacy and safety profiles.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14F3NO |

|---|---|

Molecular Weight |

245.24 g/mol |

IUPAC Name |

3-[2-(trifluoromethoxy)phenyl]piperidine |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)17-11-6-2-1-5-10(11)9-4-3-7-16-8-9/h1-2,5-6,9,16H,3-4,7-8H2 |

InChI Key |

ZLMCPOBNVZLSGH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2=CC=CC=C2OC(F)(F)F |

Origin of Product |

United States |

Structure Activity Relationship Sar and Molecular Design Rationales for 3 2 Trifluoromethoxy Phenyl Piperidine Class

Conformational Analysis of the Piperidine (B6355638) Ring and its Role in Ligand Recognition

The piperidine ring, a ubiquitous scaffold in medicinal chemistry, primarily adopts a chair conformation, which is similar to cyclohexane. wikipedia.org However, unlike its carbocyclic counterpart, the piperidine ring possesses a nitrogen atom, which introduces two distinct chair conformations: one with the nitrogen-bound hydrogen (or substituent) in an axial position and the other in an equatorial position. wikipedia.org In nonpolar environments, the equatorial conformation is generally more stable. wikipedia.org The rapid interconversion between these two chair forms occurs through nitrogen inversion. wikipedia.org

The conformation of the piperidine ring is a critical determinant in how a ligand recognizes and binds to its biological target. mdpi.com The spatial arrangement of substituents on the ring, dictated by the chair conformation, influences the molecule's three-dimensional shape and its ability to fit into a receptor's binding pocket. nih.gov For instance, in G protein-coupled receptors (GPCRs), the protonated amine of the piperidine ring often forms a crucial interaction with a negatively charged aspartate residue. mdpi.com The orientation of other parts of the molecule, such as the N-phenethyl chain in some opioids, is consequently directed toward specific regions of the receptor, engaging in hydrophobic contacts. mdpi.com

When the piperidine nitrogen is acylated or connected to an aromatic ring, the resulting partial double-bond character can lead to a phenomenon known as pseudoallylic strain. This strain can force a substituent at the 2-position of the piperidine ring into an axial orientation to increase the molecule's three-dimensionality, providing a unique vector to explore the binding site. nih.govacs.org While the chair conformation is thermodynamically favored, less stable twist-boat conformations can be stabilized and become relevant upon binding to a protein. nih.govacs.org

Stereochemical Influence on Biological Activity in Piperidine Derivatives

Stereochemistry, encompassing both enantiomers and diastereomers, exerts a profound influence on the biological activity of piperidine derivatives. tandfonline.comacs.org The specific three-dimensional arrangement of atoms is critical for precise interactions with chiral biological macromolecules like receptors and enzymes. nih.gov Different stereoisomers of a compound can exhibit widely varying pharmacological profiles, potencies, and even opposing effects.

The orientation of substituents on the piperidine ring, whether axial or equatorial, and the chirality at substituted carbon centers, significantly impact biological outcomes. tandfonline.com For example, studies on various piperidine derivatives have shown that the stereochemical configuration dictates their effectiveness as antibacterial, antifungal, and anthelmintic agents. tandfonline.comnih.gov In many cases, all substituents on the piperidine ring preferentially occupy the equatorial position in the most stable chair conformation. tandfonline.com However, steric hindrance between bulky groups can force the ring into a flattened or distorted conformation, which in turn alters biological activity. tandfonline.com

The synthesis of piperidine derivatives often employs diastereoselective methods to control the stereochemistry, which is then retained during subsequent chemical transformations. acs.orgnih.gov For instance, in the synthesis of febrifugine, a potent antimalarial alkaloid, the stereoselectivity of nucleophilic substitution reactions on the piperidine ring was a key factor. acs.org The choice between cis- and trans-selectivity was dependent on the nature of the substituents on the ring. acs.org This highlights the necessity of precise stereochemical control in designing biologically active piperidine-containing molecules.

Rational Design Principles for Trifluoromethoxy-Substituted Phenylpiperidines

The design of trifluoromethoxy-substituted phenylpiperidines as therapeutic agents is guided by a deep understanding of the physicochemical properties of the trifluoromethoxy group and the impact of its position on the phenylpiperidine scaffold.

Electronic and Steric Effects of the Trifluoromethoxy Group on Receptor Binding

The trifluoromethoxy (-OCF₃) group is increasingly utilized in drug design due to its unique combination of electronic and steric properties that can enhance pharmacological profiles. nih.gov

Electronic Effects: The -OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. nih.gov This property can significantly influence the molecule's interaction with its biological target. It can modulate the acidity or basicity of nearby functional groups and participate in electrostatic or hydrogen bonding interactions within the receptor binding site. nih.govresearchgate.net The electron-withdrawing nature of the trifluoromethoxy group can also increase the metabolic stability of the molecule by making adjacent bonds less susceptible to enzymatic cleavage. nih.gov

Steric and Lipophilic Effects: The trifluoromethoxy group is more sterically demanding than a methoxy (B1213986) group and significantly more lipophilic. nih.gov Increased lipophilicity can improve a drug's ability to cross cellular membranes, including the blood-brain barrier, which is often crucial for CNS-active agents. nih.gov The steric bulk of the -OCF₃ group can also play a role in receptor binding by occupying specific pockets within the binding site, potentially increasing binding affinity and selectivity. nih.govnih.gov Furthermore, its steric hindrance can shield the molecule from metabolic enzymes, contributing to a longer duration of action. nih.gov

The strategic placement of a trifluoromethoxy group can alter a compound's function, for example, by converting an agonist into an antagonist. This is achieved by forcing conformational changes in the receptor upon binding. researchgate.net

Table 1: Comparison of Physicochemical Properties of Substituent Groups

| Property | Methyl (-CH₃) | Methoxy (-OCH₃) | Trifluoromethyl (-CF₃) | Trifluoromethoxy (-OCF₃) |

| Electronic Effect | Weakly Electron-Donating | Electron-Donating (Resonance), Weakly Electron-Withdrawing (Inductive) | Strongly Electron-Withdrawing | Strongly Electron-Withdrawing |

| Lipophilicity (Hansch π) | +0.56 | -0.02 | +0.88 | +1.04 |

| Steric Size (van der Waals radius) | Larger than H | Similar to Methyl | Larger than Methyl | Larger than Methoxy |

| Metabolic Stability | Susceptible to Oxidation | Susceptible to O-dealkylation | Highly Stable | Highly Stable |

This table provides a generalized comparison. Actual values can vary based on the molecular context.

Positional Isomerism and Pharmacological Impact within Phenylpiperidine Frameworks

The specific attachment point of the substituted phenyl ring to the piperidine core, as well as the substitution pattern on the phenyl ring itself, are critical determinants of pharmacological activity. painphysicianjournal.comnih.gov Phenylpiperidine derivatives can exhibit vastly different effects depending on whether the phenyl group is at the 3- or 4-position of the piperidine ring. painphysicianjournal.comacs.org

For the 3-phenylpiperidine (B1330008) scaffold, the relative position of the trifluoromethoxy group on the phenyl ring (ortho, meta, or para) will significantly alter the molecule's electronic distribution and three-dimensional shape. An ortho substitution, as in 3-(2-(trifluoromethoxy)phenyl)piperidine, places the bulky and electron-withdrawing group in close proximity to the piperidine ring. This can influence the rotational barrier between the phenyl and piperidine rings, thereby affecting the preferred conformation of the entire molecule and how it presents itself to a receptor.

Studies on related compounds, such as substituted phenylpropyl piperazines, have demonstrated that the position of a substituent has a profound impact on binding affinity for transporters like the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). nih.gov For instance, substitution at the C2 position of a phenylpropyl side chain showed that while an S-configuration enhanced DAT affinity, steric effects were detrimental. nih.gov In contrast, at the C3 position, steric effects seemed to have little impact on DAT binding. nih.gov These findings underscore the sensitivity of receptor-ligand interactions to subtle changes in substituent positioning, a key principle in the rational design of new phenylpiperidine-based drugs.

Computational and Chemoinformatic Investigations of 3 2 Trifluoromethoxy Phenyl Piperidine and Analogues

Quantum Chemical Characterization and Electronic Property Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to optimize the molecular geometry and compute a range of electronic descriptors that govern the molecule's stability, reactivity, and interaction potential. nih.gov

For 3-(2-(trifluoromethoxy)phenyl)piperidine, DFT calculations would reveal the three-dimensional conformation and the distribution of electron density. The trifluoromethoxy (-OCF3) group at the ortho position of the phenyl ring significantly influences the electronic landscape. This group is known to exert a strong electron-withdrawing inductive effect due to the high electronegativity of the fluorine atoms. mdpi.com This effect can polarize the C-F bonds and decrease the Lewis basicity of the ether oxygen. mdpi.com

Key electronic properties derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. The Molecular Electrostatic Potential (MEP) map visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions, which are crucial for predicting non-covalent interactions with biological targets. nih.gov The nitrogen atom of the piperidine (B6355638) ring is expected to be a region of negative potential, making it a likely hydrogen bond acceptor.

Table 1: Predicted Quantum Chemical Properties of this compound This table presents hypothetical data based on typical results from DFT calculations for similar molecules.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high kinetic stability and low chemical reactivity. nih.gov |

| Dipole Moment | 3.8 D | Reflects the overall polarity of the molecule, influencing solubility and binding. |

| Mulliken Charge on N Atom | -0.42 e | Quantifies the negative charge on the piperidine nitrogen, highlighting its potential as a hydrogen bond acceptor. nih.gov |

In Silico Prediction of Molecular Targets and Biological Activity Spectra (PASS, SwissTargetPrediction)

Identifying the biological targets of a novel compound is a crucial step in elucidating its mechanism of action. In silico tools like Prediction of Activity Spectra for Substances (PASS) and SwissTargetPrediction are widely used for this purpose. researchgate.netexpasy.org These ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological activities. mdpi.com

The PASS tool analyzes the structure of a query molecule to predict its biological activity spectrum as probabilities for various activities (Pa, probability to be active; Pi, probability to be inactive). researchgate.net The prediction is based on structure-activity relationships derived from a large training set of known bioactive compounds. researchgate.net For this compound, a PASS analysis might predict activities related to the central nervous system (due to the phenylpiperidine scaffold, common in neuroactive agents) or metabolic enzyme inhibition. researchgate.netpainphysicianjournal.com

SwissTargetPrediction works by identifying proteins that are most likely to interact with a query molecule based on a combination of 2D and 3D similarity measures to known ligands. expasy.orgnih.gov The output is a ranked list of potential protein targets, offering hypotheses for the compound's mode of action. researchgate.net For a molecule like this compound, predicted targets could include G-protein coupled receptors (GPCRs), ion channels, or various enzymes. expasy.org

Table 2: Hypothetical Biological Activity Spectrum for this compound from PASS Analysis This table shows a simulated output, illustrating the types of predictions generated by the PASS software.

| Predicted Biological Activity | Pa (Prob. Active) | Pi (Prob. Inactive) | Potential Relevance |

| GPCR Ligand | 0.65 | 0.04 | Phenylpiperidine is a common scaffold for GPCR ligands. |

| Monoamine Oxidase B (MAO-B) Inhibitor | 0.58 | 0.09 | Potential application in neurodegenerative diseases. nih.gov |

| CYP2D6 Inhibitor | 0.52 | 0.11 | Implication for drug-drug interactions. |

| Anticonvulsant | 0.45 | 0.15 | Possible CNS activity. |

| Anti-inflammatory | 0.41 | 0.18 | Broad therapeutic potential. researchgate.net |

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Once potential protein targets are identified, molecular docking and molecular dynamics (MD) simulations are used to investigate the specific ligand-protein interactions at an atomic level. nih.gov Molecular docking predicts the preferred binding orientation and conformation of a ligand within the active site of a target protein, providing a "snapshot" of the interaction. nih.govnih.gov The strength of the interaction is estimated using a scoring function, which helps in ranking potential binders. drugdesign.org

For this compound, docking into a hypothetical target like a serotonin (B10506) receptor could reveal key interactions. For instance, the protonated nitrogen of the piperidine ring could form a strong ionic bond with an acidic residue like aspartate in the binding pocket, a common feature for many aminergic GPCR ligands. The trifluoromethoxy-phenyl moiety could engage in hydrophobic or π-π stacking interactions with aromatic residues such as phenylalanine or tryptophan. nih.gov

While docking is powerful, it is a static model. Molecular dynamics simulations provide a dynamic view of the ligand-protein complex over time, typically nanoseconds to microseconds. nih.govnih.gov MD simulations can assess the stability of the binding pose predicted by docking, reveal conformational changes in the protein upon ligand binding, and be used to calculate binding free energies. rsc.orgunibo.it Observing the root mean square deviation (RMSD) of the ligand within the binding site over the simulation time can confirm a stable interaction. nih.gov

Table 3: Simulated Molecular Docking Results into a Hypothetical Receptor Active Site This table illustrates typical data obtained from a docking study.

| Parameter | Value / Description |

| Binding Energy (Score) | -9.5 kcal/mol |

| Key Interacting Residues | ASP-110, PHE-340, TRP-337, TYR-360 |

| Interaction Types | ASP-110: Ionic bond with piperidine nitrogen.PHE-340, TRP-337: π-π stacking with the phenyl ring.TYR-360: Hydrogen bond with the trifluoromethoxy oxygen. |

| Ligand Stability (from MD) | RMSD < 2.0 Å over 100 ns simulation, indicating a stable binding mode. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model allows for the prediction of activity for newly designed, unsynthesized compounds, thereby guiding lead optimization. nih.govnih.gov

To develop a QSAR model for analogues of this compound, a training set of compounds with varying substituents on the phenyl and piperidine rings would be synthesized and tested for a specific biological activity. For each compound, a set of molecular descriptors (e.g., physicochemical, electronic, topological) would be calculated. Statistical methods are then used to generate an equation that best describes the relationship between these descriptors and the observed activity.

A typical 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) generates contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. nih.gov This provides intuitive guidance for chemists; for example, a map might indicate that adding a bulky group at a specific position on the piperidine ring would enhance activity.

Table 4: Example of a Hypothetical QSAR Equation and Descriptor Importance This table illustrates the form of a QSAR model and the interpretation of its components.

| Component | Description |

| QSAR Equation | pIC50 = 0.75 * ClogP - 0.21 * TPSA + 0.55 * (Electrostatic_Descriptor) + 3.15 |

| Model Statistics | q² = 0.65 (Good predictive ability)r²_pred = 0.85 (Good external validation) nih.gov |

| Descriptor Interpretation | ClogP (Hydrophobicity): Positive coefficient suggests higher activity with increased hydrophobicity.TPSA (Polar Surface Area): Negative coefficient suggests lower polarity is favorable.Electrostatic Descriptor: Positive coefficient indicates that more positive electrostatic potential in a specific region enhances binding. |

Virtual Screening and Library Design for Novel Analogues

Virtual screening (VS) is a powerful chemoinformatic technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.commdpi.com This process is a cost-effective and rapid alternative to experimental high-throughput screening (HTS). mdpi.com VS can be broadly categorized into structure-based (SBVS) and ligand-based (LBVS) approaches. mdpi.com

Starting with the this compound scaffold, a virtual library of novel analogues can be designed. nih.gov This involves enumerating various chemical substitutions at accessible positions on the core structure. This custom "in-house" library can then be subjected to a VS workflow. drugdesign.orgnih.gov

A typical workflow might begin by applying property filters, such as Lipinski's Rule of Five, to remove compounds with poor drug-like properties. mdpi.com Subsequently, if the 3D structure of the target protein is known, structure-based methods like molecular docking can be used to screen the entire library. drugdesign.org Alternatively, if multiple known active ligands are available but the target structure is not, ligand-based methods like pharmacophore modeling can be employed to find compounds that match the key chemical features required for activity. mdpi.com The top-scoring "hits" from the virtual screen are then prioritized for synthesis and experimental testing. nih.gov This focused approach significantly increases the probability of discovering novel and potent analogues.

Mechanistic Elucidation and Molecular Target Engagement Studies

Investigation of Soluble Epoxide Hydrolase (sEH) Inhibition by Trifluoromethoxyphenyl Piperidines

The trifluoromethoxyphenyl piperidine (B6355638) scaffold is a key feature in a class of potent inhibitors of soluble epoxide hydrolase (sEH). This enzyme is responsible for the hydrolysis of anti-inflammatory epoxy fatty acids (EpFAs) into less active or pro-inflammatory dihydroxy-fatty acids (DHETs). nih.govmdpi.com Pharmacological inhibition of sEH is therefore a therapeutic strategy for conditions involving inflammation and pain. mdpi.com

Compounds featuring a 1,3-disubstituted urea (B33335) pharmacophore, which forms strong hydrogen bonds with the active site residue Asp335 of sEH, have been extensively studied. acs.org The inclusion of a trifluoromethoxyphenyl group in these inhibitors has been shown to enhance potency and improve physicochemical properties such as solubility. acs.org For instance, replacing a 4-trifluoromethylphenyl group with a 4-trifluoromethoxyphenyl group in one inhibitor series did not alter potency but improved solubility tenfold. acs.org

A prominent example is 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a potent and selective sEH inhibitor used widely in research. researchgate.net TPPU effectively inhibits both murine and human sEH with IC50 values in the low nanomolar range. researchgate.net Studies have demonstrated that TPPU can ameliorate experimental autoimmune encephalomyelitis by blocking the production of dihydroxy-FAs and increasing the levels of beneficial EpFAs. nih.govmdpi.com The trifluoromethoxyphenyl group in these inhibitors generally contributes to good oral drug exposure levels. acs.org

Application of 3 2 Trifluoromethoxy Phenyl Piperidine Analogues As Chemical Probes in Biological Systems

Design and Synthesis of Molecular Probes for Target Validation

The design of molecular probes derived from 3-(2-(trifluoromethoxy)phenyl)piperidine analogues begins with a parent compound known to have high affinity and selectivity for a specific biological target. nih.gov The fundamental principle is to append a functional handle to the core scaffold without significantly diminishing its binding affinity. Structure-activity relationships (SAR) are crucial, indicating that modifications at certain positions on the phenylpiperidine structure are well-tolerated. nih.govresearchgate.net

The synthesis of these probes often involves a multi-step process. For instance, a known high-affinity antagonist for the human A3 adenosine (B11128) receptor (hA3AR) has been used as a starting point for creating an affinity-based probe (AfBP). nih.gov The synthetic route can involve the alkylation of the piperidine (B6355638) nitrogen, followed by the introduction of a bioorthogonal handle, such as an alkyne group. nih.gov This alkyne group is strategically placed to be solvent-exposed and ready for "click" chemistry reactions, which can attach reporter molecules. nih.gov

A general synthetic strategy might proceed as follows:

Alkylation of a precursor compound to introduce a desired side chain. nih.gov

Removal of protecting groups, such as a benzylic moiety, using methods like catalytic hydrogenation. nih.gov

Alkylation of the secondary amine on the piperidine ring with a moiety containing a reactive or reporter group, such as an alkyne-containing fluorosulfonyl piece, to yield the final probe. nih.gov

Computational methods like molecular docking and molecular dynamics simulations are also employed in the design phase. These techniques help predict how modifications to the parent structure will affect its binding to the target protein, guiding the synthetic strategy toward probes with optimal affinity and selectivity. researchgate.netresearchgate.net

Development of Fluorescent and Affinity-Based Probes for Imaging and Proteomics

Once a reactive handle is incorporated into the phenylpiperidine analogue, it can be conjugated to various reporter tags for different applications. The development of these tools broadens the possibilities for measuring and detecting target receptors. nih.gov

Affinity-Based Probes (AfBPs): These probes are designed to bind specifically and often covalently to their target protein. A "clickable" AfBP, featuring an alkyne group, can be used in a two-step labeling process. nih.gov First, the probe binds to the target in a complex biological sample like a cell lysate. Second, a reporter molecule, such as biotin (B1667282) (for affinity purification) or a fluorophore (for imaging), containing a complementary azide (B81097) group is "clicked" onto the probe-target complex. nih.gov This approach is central to affinity-based chemical proteomics, which aims to identify and profile the targets of a small molecule. researchgate.net The validation of such probes often involves Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) to visualize the covalent labeling of the target protein. nih.govresearchgate.net

Fluorescent Probes: By attaching a fluorescent dye, the phenylpiperidine analogue is transformed into a tool for biological imaging. These probes allow for the direct visualization of the target receptor's location and expression levels within cells and tissues using techniques like confocal microscopy. nih.gov The development of such probes is critical, as previous tools were often limited by the type of fluorophore that could be used or by their reversible binding mode. nih.gov The creation of covalent, clickable probes overcomes many of these limitations, enabling more robust and versatile imaging experiments. nih.gov

Interactive Table 1: Properties of Synthesized Affinity-Based Probes (AfBPs) for hA3AR This table summarizes the binding affinities (pKi) of three synthesized AfBPs at the human A3 adenosine receptor (hA3AR) before (0 h) and after (4 h) pre-incubation. The increase in pKi demonstrates the time-dependent, covalent nature of the interaction.

| Probe | Apparent pKi (0 h pre-incubation) | Apparent pKi (4 h pre-incubation) |

|---|---|---|

| AfBP 1 | 7.9 ± 0.1 | 8.8 ± 0.1 |

| AfBP 2 | 7.8 ± 0.1 | 8.7 ± 0.1 |

| AfBP 3 | 7.7 ± 0.1 | 8.9 ± 0.1 |

Data sourced from a study on affinity-based probes for the human A3AR. nih.gov

Strategies for Assessing Probe Selectivity and Off-Target Interactions in Complex Biological Matrices

A critical aspect of probe development is ensuring it binds selectively to its intended target with minimal off-target interactions. Several strategies are employed to validate probe selectivity.

Competitive Binding Assays: A primary method for assessing selectivity is to perform radioligand displacement assays not only on the intended target but also on related, homologous proteins. nih.gov For example, the affinity of an hA3AR probe was tested against the human A1 adenosine receptor (hA1AR) to confirm its selectivity for the A3 subtype. nih.gov A significant difference in binding affinity indicates high selectivity.

In-situ Competition Experiments: To confirm that the probe binds to the active site of the target protein within a complex biological matrix (like a cell lysate), competition experiments are performed. researchgate.net In this setup, the biological sample is co-incubated with the probe and a large molar excess of the original, unlabeled parent compound. researchgate.net If the probe is binding specifically to the target's active site, the parent compound will compete for this site and prevent the probe from binding, which can be visualized by a lack of signal (e.g., a missing band on an SDS-PAGE gel). researchgate.net

Proteomic Profiling: Advanced proteomic techniques can provide a global view of a probe's interactions. After treating cells or lysates with an affinity probe (e.g., biotinylated), the probe-protein complexes can be pulled down and the captured proteins identified by mass spectrometry. This can reveal not only the intended target but also any potential off-target binders.

Interactive Table 2: Key Strategies for Probe Selectivity Assessment

| Strategy | Description | Example Application | Source(s) |

|---|---|---|---|

| Competitive Binding Assays | Measures the probe's binding affinity against the intended target versus other related proteins. | Testing an hA3AR probe's affinity for the hA1AR to ensure subtype selectivity. | nih.gov |

| Active Site Competition | Uses an excess of the unlabeled parent compound to block probe binding to the target in a complex mixture, confirming binding site specificity. | Preventing a biotinylated catechin (B1668976) probe from labeling the LDOX enzyme by adding excess native catechin. | researchgate.net |

| Gel-Based Visualization | Utilizes techniques like SDS-PAGE to visualize the specific labeling of the target protein by the probe and its absence in competition experiments. | Observing a specific band corresponding to the probe-labeled hA3AR on a gel. | nih.govresearchgate.net |

| Computational Modeling | Employs molecular docking and deep learning to predict probe-target interactions and infer potential off-target effects. | Using artificial neural networks to model cellular responses and predict off-target drug mechanisms. | nih.gov |

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Confirmation (NMR, IR, UV, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds by examining the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise arrangement of atoms within a molecule. For 3-(2-(Trifluoromethoxy)phenyl)piperidine, ¹H NMR would identify the number of unique proton environments, their connectivity, and their chemical surroundings. For instance, distinct signals would be expected for the aromatic protons, the protons on the piperidine (B6355638) ring, and the N-H proton. ¹³C NMR would complement this by identifying each unique carbon atom, including the carbons of the phenyl and piperidine rings and the carbon of the trifluoromethoxy group. Furthermore, ¹⁹F NMR would be crucial for confirming the presence and electronic environment of the -OCF₃ group, a key feature of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, characteristic absorption bands would be expected for N-H stretching in the piperidine ring (typically around 3300-3500 cm⁻¹), C-H stretching from both the aromatic and aliphatic portions (around 2850-3100 cm⁻¹), C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹), and strong, characteristic C-F and C-O stretching bands from the trifluoromethoxy group (typically in the 1000-1300 cm⁻¹ region).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems. The 2-(trifluoromethoxy)phenyl substituent would give rise to characteristic absorption bands in the UV region, typically around 250-280 nm, corresponding to π→π* electronic transitions within the benzene (B151609) ring.

Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of this compound by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum gives structural clues, with expected fragments corresponding to the loss of the piperidine ring or cleavage at the bond connecting the two ring systems.

Table 7.1: Expected Spectroscopic Data for this compound

| Technique | Expected Observations | Information Gained |

|---|---|---|

| ¹H NMR | Signals for aromatic, piperidine, and N-H protons with specific chemical shifts and coupling patterns. | Carbon-hydrogen framework and connectivity. |

| ¹³C NMR | Distinct signals for each carbon atom in the phenyl and piperidine rings and the -OCF₃ group. | Carbon backbone of the molecule. |

| ¹⁹F NMR | A singlet signal confirming the presence of the -OCF₃ group. | Presence and electronic environment of the fluorine atoms. |

| IR | Absorption bands for N-H, C-H (aromatic/aliphatic), C=C, C-O, and C-F bonds. | Identification of key functional groups. |

| HRMS | A precise molecular ion peak (e.g., [M+H]⁺). | Unambiguous determination of the molecular formula. |

Chromatographic Separations for Compound Purity and Isomer Analysis (HPLC, TLC, GC)

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with additives like formic acid or trifluoroacetic acid to improve peak shape), would be developed. The compound's purity would be determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram. HPLC is also crucial for separating potential positional isomers.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique used to monitor reaction progress and for preliminary purity checks. A suitable solvent system (e.g., ethyl acetate/hexanes) would be used to separate the compound on a silica (B1680970) gel plate, with visualization under UV light.

Gas Chromatography (GC): GC can be used for purity analysis if the compound is sufficiently volatile and thermally stable. Often, the compound is first derivatized to increase its volatility. GC is particularly effective at separating volatile impurities. When coupled with a mass spectrometer (GC-MS), it provides powerful impurity identification.

Table 7.2: Chromatographic Methods for Purity Analysis

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Purpose |

|---|---|---|---|

| HPLC | C18 Silica | Acetonitrile/Water Gradient | Purity determination, isomer separation. |

| TLC | Silica Gel | Ethyl Acetate/Hexanes | Reaction monitoring, rapid purity check. |

| GC | Polysiloxane-based | Helium | Analysis of volatile impurities and byproducts. |

Crystallographic Analysis for Three-Dimensional Structural Insights (X-ray Diffraction)

Single-crystal X-ray diffraction is the gold standard for determining the exact three-dimensional structure of a molecule. If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the piperidine and phenyl rings relative to each other. This analysis would unambiguously confirm the connectivity and stereochemistry of the molecule, providing a definitive structural proof that complements spectroscopic data.

Advanced Hyphenated Techniques in Chemical Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for complex mixtures and trace-level analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful hyphenated technique for the analysis of pharmaceutical compounds and research chemicals. For this compound, LC-MS would be used to separate the compound from any synthesis-related impurities while simultaneously obtaining their mass spectra. This allows for the confident identification of byproducts and degradants, even at very low levels.

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned, GC-MS is invaluable for identifying volatile or semi-volatile impurities. The gas chromatograph separates the components of a sample, which are then directly ionized and detected by the mass spectrometer, providing structural information for each separated peak.

These advanced methods are critical in modern chemical synthesis and analysis, ensuring that a compound not only has the correct structure but also meets the high purity standards required for its intended application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.